Benzyl iodoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

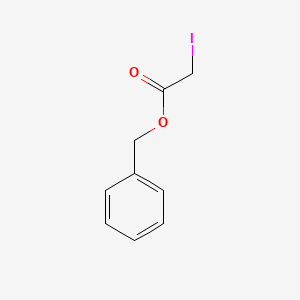

Benzyl iodoacetate is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Iodoacetate Moiety

The iodine atom in benzyl iodoacetate serves as an excellent leaving group, enabling Sₙ2-type reactions with nucleophiles. For example:

-

Thiols and amines can displace iodide, forming thioesters or amides. This reactivity mirrors selenomethionine benzylation kinetics (Table 1), where benzyl bromides react via a bimolecular mechanism .

-

Halogen exchange : Under reductive conditions (e.g., H₃PO₃/I₂), iodide may be replaced by other halogens, analogous to methods for synthesizing benzyl iodides from alcohols .

Transition state example :

Nu−+CH2CO-O-Benzyl-I→[Nu-CH2CO-O-Benzyl⋯I−]‡→Nu-CH2CO-O-Benzyl+I−

Benzyl Group Transfer Reactions

The benzyl group can act as an electrophilic partner in Friedel-Crafts alkylation or benzylation of nucleophiles :

-

In iodine-catalyzed systems, benzylic alcohols generate benzyl cations for indole C-3 benzylation . this compound may similarly release benzyl cations under acidic conditions.

| Electrophile | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| p-Cyanobenzyl bromide | 0.07 (BnBr linker) |

| Bromomethylphenylacetic acid | 0.7 (BrMePAA linker) |

This compound’s reactivity is expected to surpass benzyl bromides due to iodine’s superior leaving-group ability.

Hydrolysis and Stability

This compound undergoes acid- or base-catalyzed hydrolysis :

-

Acidic conditions : Protonation of the ester oxygen followed by nucleophilic attack by water, yielding iodoacetic acid and benzyl alcohol.

-

Basic conditions : Saponification to form iodoacetate salts and benzyl alcohol.

Stability considerations :

-

Insolubility in water (density: 1.74 g/cm³) slows hydrolysis but facilitates organic-phase reactions.

-

Decomposition risk under prolonged heat or light exposure due to C-I bond lability.

Kinetic and Mechanistic Studies

Key findings from analogous systems :

-

Hammett correlation : Electron-withdrawing substituents on benzyl electrophiles reduce reaction rates (ρ = -1.4) , suggesting this compound’s reactivity is tunable via substituents.

-

Inhibition patterns : Competitive inhibition by amines (e.g., aniline, IC₅₀ = 14.5 mM) highlights steric and electronic effects on benzylation .

Computational insights :

Halogen exchange follows a stepwise addition-elimination pathway, as shown for iodotyrosines . this compound likely adheres to similar mechanisms in substitution reactions.

Propiedades

Número CAS |

81867-37-0 |

|---|---|

Fórmula molecular |

C9H9IO2 |

Peso molecular |

276.07 g/mol |

Nombre IUPAC |

benzyl 2-iodoacetate |

InChI |

InChI=1S/C9H9IO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Clave InChI |

RCNXBVQQUUKQNX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CI |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)CI |

Key on ui other cas no. |

81867-37-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.